1,2-Dibromoethyl acetate
Overview
Description
1,2-Dibromoethyl acetate is an organic compound with the molecular formula C4H6Br2O2. It is a derivative of ethyl acetate where two hydrogen atoms on the ethyl group are replaced by bromine atoms. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
1,2-Dibromoethyl acetate can be synthesized through several methods. One common synthetic route involves the bromination of vinyl acetate. The reaction typically requires a brominating agent such as bromine (Br2) and is carried out under controlled conditions to ensure the selective addition of bromine atoms to the vinyl group, forming this compound .
Chemical Reactions Analysis
1,2-Dibromoethyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different products.
Reduction Reactions: The compound can be reduced to form ethyl acetate or other derivatives depending on the reducing agent used.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, lithium aluminum hydride (LiAlH4) for reduction, and strong bases like potassium tert-butoxide (KOtBu) for elimination reactions .
Scientific Research Applications
1,2-Dibromoethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-dibromoethyl acetate involves its reactivity with nucleophiles due to the presence of electrophilic bromine atoms. These bromine atoms can be displaced by nucleophiles, leading to the formation of various products. The compound can also undergo reduction and elimination reactions, contributing to its versatility in chemical syntheses .
Comparison with Similar Compounds
1,2-Dibromoethyl acetate can be compared with other similar compounds such as:
1,2-Dichloroethyl acetate: Similar in structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
1,2-Diiodoethyl acetate: Contains iodine atoms, which are larger and more reactive than bromine, affecting its chemical behavior.
1,2-Dibromoethane: Lacks the acetate group, making it less versatile in certain chemical reactions.
The uniqueness of this compound lies in its combination of bromine atoms and the acetate group, which provides a balance of reactivity and stability, making it useful in a wide range of applications .
Properties
IUPAC Name |
1,2-dibromoethyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O2/c1-3(7)8-4(6)2-5/h4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPDRIMBYCEVCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066990 | |
Record name | Ethanol, 1,2-dibromo-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24442-57-7 | |
Record name | Ethanol, 1,2-dibromo-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24442-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dibromoethyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024442577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 1,2-dibromo-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 1,2-dibromo-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dibromoethyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.029 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-DIBROMOETHYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPD6FF59X8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1,2-DIBROMOETHYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6092 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 1,2-Dibromoethyl acetate in organic synthesis?
A1: this compound acts as a reagent in Feist-Benary condensations [, ]. This reaction is crucial for synthesizing furan rings, commonly found in various natural products and pharmaceuticals.
Q2: What advantages does this compound offer over traditional reagents in Feist-Benary condensations?
A2: Traditional Feist-Benary reactions often utilize α-halo aldehydes, which are challenging to obtain water-free []. This presence of water can negatively impact the reaction yield and selectivity. This compound provides an alternative that allows for anhydrous reaction conditions, potentially leading to improved furan synthesis outcomes.
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